molecular formula C11H14BrN B13481253 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline

8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13481253
M. Wt: 240.14 g/mol
InChI Key: DQUABUVCBDKPSF-UHFFFAOYSA-N
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Description

8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the tetrahydroquinoline family. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 2nd position on the tetrahydroquinoline ring. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of homogeneous catalysts can enhance the efficiency of the bromination process, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity. The presence of the dimethyl groups at the 2nd position can affect the compound’s steric and electronic properties, modulating its interaction with biological targets .

Comparison with Similar Compounds

  • 8-Bromo-1,2,3,4-tetrahydroquinoline
  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroquinoline

Comparison: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical and biological properties. Compared to 8-Bromo-1,2,3,4-tetrahydroquinoline, the additional methyl groups in this compound can enhance its lipophilicity and potentially alter its biological activity. The presence of the bromine atom distinguishes it from 1,2,3,4-tetrahydroquinoline, which lacks this halogen substituent .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

8-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C11H14BrN/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5,13H,6-7H2,1-2H3

InChI Key

DQUABUVCBDKPSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(N1)C(=CC=C2)Br)C

Origin of Product

United States

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